molecular formula C8H14N4 B13066297 {3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13066297
M. Wt: 166.22 g/mol
InChI Key: KIXKKGHLDYZQLE-UHFFFAOYSA-N
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Description

{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with an amine source. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of {3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its effects. The compound may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • {3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
  • {3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methanamine
  • {3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-5-yl}methanamine

Uniqueness

{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H14N4/c1-6-5-11-12-7(4-9)2-3-10-8(6)12/h5,7,10H,2-4,9H2,1H3

InChI Key

KIXKKGHLDYZQLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCCC(N2N=C1)CN

Origin of Product

United States

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